molecular formula C14H11IOS B1323969 2-Iodo-2'-thiomethylbenzophenone CAS No. 890098-51-8

2-Iodo-2'-thiomethylbenzophenone

Cat. No.: B1323969
CAS No.: 890098-51-8
M. Wt: 354.21 g/mol
InChI Key: JOVCOGDUTRTLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-2’-thiomethylbenzophenone is an organic compound with the molecular formula C14H11IOS It is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2’-thiomethylbenzophenone typically involves the iodination of 2’-thiomethylbenzophenone. One common method is the reaction of 2’-thiomethylbenzophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 2-Iodo-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2’-thiomethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

Scientific Research Applications

2-Iodo-2’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-2’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and thiomethyl group can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-2’-methylbenzophenone
  • 2-Iodo-2’-methoxybenzophenone
  • 2-Iodo-2’-ethylbenzophenone

Uniqueness

2-Iodo-2’-thiomethylbenzophenone is unique due to the presence of both an iodine atom and a thiomethyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The thiomethyl group can participate in unique chemical transformations, while the iodine atom can serve as a versatile handle for further functionalization .

Properties

IUPAC Name

(2-iodophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCOGDUTRTLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641534
Record name (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-51-8
Record name (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.